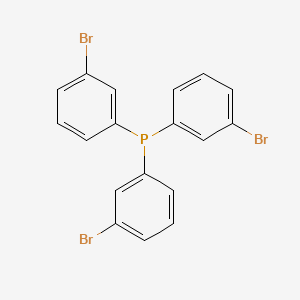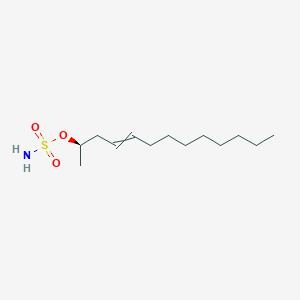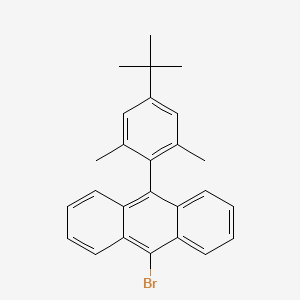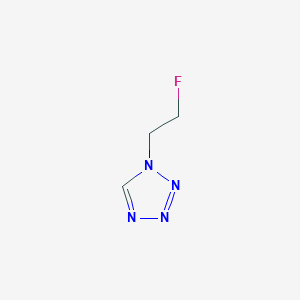![molecular formula C13H18N2O7S B12593473 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate CAS No. 647839-14-3](/img/structure/B12593473.png)
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetat ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Pyrimidinring, eine Hydroxylgruppe und eine Acetylgruppe umfasst, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetat beinhaltet typischerweise mehrere Schritte. Der Prozess beginnt mit der Herstellung des Pyrimidinrings, gefolgt von der Einführung der Hydroxyl- und Acetylgruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Essigsäureanhydrid, Pyridin und verschiedene Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen umfassen. Diese Methoden gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Die Reaktionsbedingungen werden optimiert, um die Stabilität der Verbindung zu erhalten und die Bildung von Nebenprodukten zu minimieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyl and acetate groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Substitution: Die Acetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Aldehyde oder Ketone liefern, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können eine große Bandbreite an funktionellen Gruppen einführen, wodurch die Vielseitigkeit der Verbindung erhöht wird.
Wissenschaftliche Forschungsanwendungen
2-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Studien zu seiner möglichen Rolle in biochemischen Stoffwechselwegen und Wechselwirkungen mit Enzymen.
Medizin: Untersuchung seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 2-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und so zelluläre Prozesse beeinflussen. Die genauen Stoffwechselwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethylpropionat
- 2-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethylbutyrat
Einzigartigkeit
Was 2-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetat auszeichnet, ist seine spezifische Kombination funktioneller Gruppen, die eine einzigartige Reaktivität und potenzielle Anwendungen verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Kontexten macht.
Eigenschaften
CAS-Nummer |
647839-14-3 |
|---|---|
Molekularformel |
C13H18N2O7S |
Molekulargewicht |
346.36 g/mol |
IUPAC-Name |
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate |
InChI |
InChI=1S/C13H18N2O7S/c1-7(17)20-4-5-21-11-10(19)8(6-16)22-12(11)15-3-2-9(18)14-13(15)23/h2-3,8,10-12,16,19H,4-6H2,1H3,(H,14,18,23)/t8-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
NQSNTUJCHMHROH-HJQYOEGKSA-N |
Isomerische SMILES |
CC(=O)OCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O |
Kanonische SMILES |
CC(=O)OCCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)


![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)

![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)



